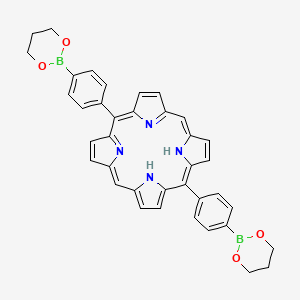

5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin

Description

5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a trans-A2B2-type porphyrin featuring two 1,3,2-dioxaborinan-2-yl groups at the 5- and 15-phenyl positions. The 1,3,2-dioxaborinan moiety is a six-membered boron-containing heterocycle, which distinguishes it from the more common five-membered 1,3,2-dioxaborolane derivatives. This structural feature enhances stability while retaining reactivity in cross-coupling reactions, making it valuable in constructing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C38H32B2N4O4 |

|---|---|

Molecular Weight |

630.3 g/mol |

IUPAC Name |

5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,22-dihydroporphyrin |

InChI |

InChI=1S/C38H32B2N4O4/c1-19-45-39(46-20-1)27-7-3-25(4-8-27)37-33-15-11-29(41-33)23-31-13-17-35(43-31)38(26-5-9-28(10-6-26)40-47-21-2-22-48-40)36-18-14-32(44-36)24-30-12-16-34(37)42-30/h3-18,23-24,41-42H,1-2,19-22H2 |

InChI Key |

IWTYHIOLVWQPAG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=CC5=NC(=C(C6=NC(=CC7=CC=C3N7)C=C6)C8=CC=C(C=C8)B9OCCCO9)C=C5)N4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5,15-bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin generally follows a strategy where the porphyrin core is first constructed or obtained, followed by the introduction of the dioxaborinane boronate ester groups on the para positions of the phenyl rings at the 5 and 15 positions. The key steps involve:

- Dissolution of starting materials in dry dichloromethane.

- Addition of boron trifluoride diethyl etherate (BF3·Et2O) as a Lewis acid catalyst.

- Stirring the reaction mixture at room temperature for extended periods (e.g., 12 hours).

- Oxidation with chloranil to facilitate porphyrin macrocycle formation.

- Purification by silica gel chromatography using chloroform as eluent.

This method yields the target compound with a typical yield of approximately 30% after chromatographic purification.

Stepwise Synthesis and Hydrolysis

An alternative or subsequent step involves the hydrolysis of the dioxaborinane protecting groups to yield the corresponding dihydroxyboryl porphyrin derivative. This is achieved by:

- Dissolving the protected porphyrin in tetrahydrofuran (THF).

- Adding an aqueous acidic solution (pH ~1) of hydrochloric acid.

- Stirring the mixture at room temperature for 24 hours.

- Extraction with dichloromethane followed by washing with saturated sodium bicarbonate solution and water.

- Drying over anhydrous sodium sulfate and solvent removal under reduced pressure.

- Precipitation by addition to hexanes and collection of the purple solid by centrifugation.

This hydrolysis step typically improves the yield to around 60% for the dihydroxyboryl derivative.

Cross-Coupling and Catalytic Methods

In related syntheses of boronic acid-appended porphyrins, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) have been employed to introduce boronate esters onto brominated porphyrin intermediates. Typical conditions include:

- Use of bis(pinacolato)diboron as the boron source.

- Palladium catalysts such as Pd[P(t-Bu)3]2.

- Potassium acetate (KOAc) as a base.

- Refluxing in solvents like 1,4-dioxane under inert atmosphere (argon).

- Reaction times extending overnight.

Subsequent deprotection of boronate esters to boronic acids is performed using sodium periodate (NaIO4) in acidic aqueous media.

Representative Reaction Conditions and Yields

Characterization Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR spectra confirm the presence of characteristic porphyrin protons and boronate ester groups. For instance, signals at δ 2.25 ppm (multiplet, 4H) and δ 4.37 ppm (multiplet, 8H) correspond to the dioxaborinane ring protons, while aromatic protons appear between δ 8.21 and 9.40 ppm.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : The molecular ion peak [M+H]^+ observed at m/z 631.46 matches the calculated molecular weight of 630.26 g/mol, confirming the molecular integrity of the synthesized compound.

Fourier Transform Infrared (FT-IR) Spectroscopy : Characteristic B–O stretching vibrations and porphyrin macrocycle bands are observed, supporting successful boronate ester formation.

Chromatographic Purification : Silica gel chromatography with chloroform or hexane/dichloromethane mixtures effectively isolates the pure compound.

Research Findings and Optimization Notes

The use of BF3·Et2O as a catalyst is crucial for efficient macrocycle formation and boronate ester installation.

The hydrolysis step to convert dioxaborinane groups to dihydroxyboryl groups is mild and yields a stable porphyrin derivative suitable for further functionalization.

Palladium-catalyzed cross-coupling offers a versatile route to introduce boronate esters on brominated porphyrins, but requires careful control of reaction atmosphere and temperature to avoid side reactions.

Yield optimization remains a challenge; reported yields around 30% for the initial porphyrin formation step could be improved by fine-tuning reaction times, solvent purity, and catalyst loading.

The steric hindrance of substituents influences the selectivity and efficiency of C–C coupling reactions on porphyrins, as noted in related studies on sterically demanding porphyrin environments.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| BF3·Et2O catalyzed synthesis | BF3·Et2O, chloranil, CH2Cl2 | 12 h, room temperature | ~30 | Straightforward, mild conditions | Moderate yield, requires purification |

| Acidic hydrolysis | HCl (pH 1), THF/H2O | 24 h, room temperature | ~60 | Converts protected groups cleanly | Longer reaction time |

| Pd-catalyzed cross-coupling | Pd[P(t-Bu)3]2, bis(pinacolato)diboron, KOAc | Reflux, inert atmosphere | Variable | High selectivity, versatile | Requires inert atmosphere, catalyst cost |

| Boronate ester deprotection | NaIO4, acidic aqueous media | Several hours | Quantitative | Efficient deprotection | Requires careful workup |

Chemical Reactions Analysis

Types of Reactions

21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and electronic applications.

Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphine derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5,15-bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the reaction of appropriate benzaldehydes with pyrrole in the presence of a catalyst such as boron trifluoride diethyl etherate. The resulting porphyrin core is then functionalized with dioxaborinan groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Chemistry

-

Catalysis :

- This compound serves as an effective catalyst in various organic reactions, including oxidation and reduction processes. Its boron-containing groups facilitate electron transfer mechanisms, making it suitable for catalyzing reactions that require specific activation energies.

-

Chemical Sensors :

- The unique electronic properties of 5,15-bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin allow it to be utilized in developing sensors for detecting heavy metals and environmental pollutants. The interaction between the sensor and target analytes can lead to measurable changes in fluorescence or absorbance.

Biology

-

Photodynamic Therapy (PDT) :

- 5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has shown promise in photodynamic therapy for cancer treatment. Upon irradiation with light, it generates reactive oxygen species (ROS), particularly singlet oxygen, which can induce apoptosis in targeted cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, including Hep-2 human carcinoma cells .

-

Antimicrobial Properties :

- Research indicates that this porphyrin derivative exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial membranes upon light activation, leading to cell death.

-

Drug Delivery Systems :

- The compound's ability to form stable complexes with drugs enhances its potential for use in drug delivery systems. By conjugating therapeutic agents with this porphyrin derivative, researchers aim to improve the bioavailability and targeting of drugs within the body.

Medicine

- Diagnostics :

-

Therapeutic Agents :

- Beyond PDT applications, this compound is being explored for its potential role as a therapeutic agent in treating various diseases due to its biochemical interactions at the cellular level.

Mechanism of Action

The mechanism by which 21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- exerts its effects involves its ability to interact with various molecular targets. The compound’s macrocyclic structure allows it to coordinate with metal ions, facilitating catalytic reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

5,15-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]porphyrin (H2BTPP)

- Structure : Contains five-membered 1,3,2-dioxaborolane rings with methyl substituents.

- Key Differences :

- The smaller dioxaborolane ring increases boron’s Lewis acidity compared to the six-membered dioxaborinan analog.

- Higher ring strain in dioxaborolane may reduce thermal stability but enhance reactivity in Suzuki-Miyaura couplings.

- Applications : Used in synthesizing PTC-1(2H), a porphyrin-based MOF with high photocatalytic activity (>99% conversion of benzylamine in 15 minutes) .

5,15-Bis(4-boronophenyl)porphyrin (BBPP)

- Structure : Boronic acid (-B(OH)2) substituents instead of boron heterocycles.

- Key Differences :

- Boronic acids are prone to hydrolysis but enable dynamic covalent chemistry (e.g., self-condensation).

- Dioxaborinan esters are more stable under ambient conditions but require activation (e.g., base) for cross-coupling.

- Applications : Preferred for pH-responsive sensing and COFs requiring reversible bonding .

5,15-Bis(p-carboxyphenyl)-10,20-bis(pentafluorophenyl)porphyrin (F10CPP)

- Structure : Carboxyl and pentafluorophenyl groups.

- Key Differences :

- Carboxyl groups enable coordination with metal ions (e.g., Zn, Sn) for MOF assembly, unlike the covalent linkage capability of boronates.

- Fluorinated groups enhance electron-withdrawing effects, improving photocatalytic redox activity.

- Applications : Effective in heterogeneous catalysis, such as selective oxidation of ethylbenzene (94% conversion under sunlight) .

Pyridyl-Substituted Porphyrins (e.g., DA-MOF)

- Structure : [5,15-Bis(4-(pyridyl)ethynyl)-10,20-diphenylporphinato]zinc(II).

- Key Differences :

- Ethynyl groups extend conjugation, enabling directional exciton migration (~45 porphyrin struts in DA-MOF).

- Boron-containing analogs lack this extended π-system but excel in structural modularity via cross-coupling.

- Applications : Superior light-harvesting and energy transport in MOFs for solar energy conversion .

Comparative Analysis of Key Properties

Reactivity and Stability

| Compound | Boron Group Type | Stability | Reactivity in Cross-Coupling |

|---|---|---|---|

| 5,15-Dioxaborinan porphyrin | Six-membered ester | High (moisture-resistant) | Moderate (requires activation) |

| H2BTPP | Five-membered ester | Moderate | High (fast coupling kinetics) |

| BBPP | Boronic acid | Low (hydrolysis-prone) | High (spontaneous in basic conditions) |

Photocatalytic Performance

- H2BTPP-based PTC-1(2H) : Achieves >99% substrate conversion in 15 minutes due to enhanced charge separation in MOFs .

- F10CPP MOFs: Exhibit morphology-dependent activity (nanorods > nanoflakes) with 76–94% dye degradation under sunlight .

- DA-MOF: Exciton migration over 45 struts enables efficient energy transfer, outperforming non-conjugated analogs .

Self-Assembly and Morphology

- Zn[DP(CH3COSC5H10O)2P] : Forms J-aggregates via Zn-O coordination, contrasting with H-aggregates in metal-free analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.